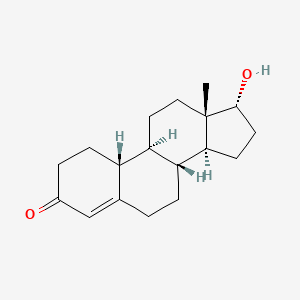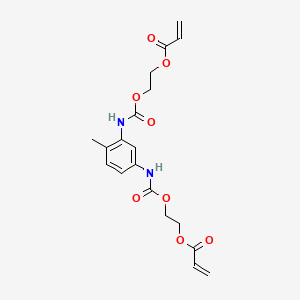![molecular formula C19H30O3 B1623980 acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 75975-83-6](/img/structure/B1623980.png)
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, is a derivative of caryophyllene, a natural bicyclic sesquiterpene found in many essential oils, including clove oil, cannabis, and hops . Caryophyllene is known for its unique structure, which includes a cyclobutane ring and a trans-double bond in a nine-membered ring . The acetylation of caryophyllene enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The acetylation of caryophyllene typically involves the reaction of caryophyllene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of acetylated caryophyllene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with the reaction being conducted in large reactors to produce significant quantities of the compound .
化学反应分析
Types of Reactions: acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert caryophyllene, acetylated, back to its original form or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Caryophyllene oxide: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
科学研究应用
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial products.
作用机制
The mechanism of action of caryophyllene, acetylated, involves its interaction with various molecular targets and pathways:
Cannabinoid Receptors: Acts as an agonist for cannabinoid receptor type 2 (CB2), which is involved in anti-inflammatory and analgesic effects.
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2): Activation of Nrf2 leads to the expression of antioxidant proteins that protect against oxidative damage.
Cyclooxygenase Enzymes (COX-1 and COX-2): Inhibits these enzymes, reducing inflammation and pain.
相似化合物的比较
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, can be compared with other similar compounds such as:
Caryophyllene: The non-acetylated form, which has different chemical properties and biological activities.
Caryophyllene oxide: An oxidized derivative with distinct chemical and biological properties.
Humulene: Another sesquiterpene with similar structural features but different biological activities.
Uniqueness: this compound, stands out due to its enhanced chemical stability and unique biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
75975-83-6 |
|---|---|
分子式 |
C19H30O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24.C4H6O3/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11;1-3(5)7-4(2)6/h6,13-14H,2,5,7-10H2,1,3-4H3;1-2H3/b11-6-;/t13-,14-;/m1./s1 |
InChI 键 |
DWYHUKSMKNWPGU-ZTDCGIRDSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
手性 SMILES |
C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C.CC(=O)OC(=O)C |
规范 SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















